molecular formula C17H17F3N4O3 B2671129 (2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380096-50-2

(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

Cat. No. B2671129
CAS RN: 2380096-50-2
M. Wt: 382.343
InChI Key: CRGJAQAQMFECNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MPY-TFP involves several steps, including the introduction of the methoxy group on the pyridine ring, the construction of the piperidine ring, and the incorporation of the trifluoromethyl-substituted pyrimidine. Researchers have employed various synthetic routes, such as radical-based protodeboronation of boronic esters followed by Matteson–CH₂–homologation . The availability of MPY-TFP in sufficient quantities is essential for further investigations.


Chemical Reactions Analysis

MPY-TFP can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity with different nucleophiles and electrophiles. Notably, the formal anti-Markovnikov alkene hydromethylation using MPY-TFP as a reagent represents an intriguing transformation .

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-26-14-12(3-2-7-21-14)15(25)24-9-5-11(6-10-24)27-16-22-8-4-13(23-16)17(18,19)20/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGJAQAQMFECNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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